cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
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Overview
Description
cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a chlorine atom, a methyl group, and a phenyl group attached to the furan ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, methyl vinyl ketone, and a chlorinating agent.
Cyclization: The key step involves the cyclization of the starting materials to form the furan ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification methods can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chlorodihydro-5-phenylfuran-2(3H)-one: Lacks the methyl group, which may affect its reactivity and properties.
3-Methyl-5-phenylfuran-2(3H)-one: Lacks the chlorine atom, leading to different chemical behavior.
3-Chlorodihydro-3-methylfuran-2(3H)-one: Lacks the phenyl group, resulting in distinct properties.
Uniqueness
cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl groups) on the furan ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
72406-94-1 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(3S,5S)-3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,11-/m0/s1 |
InChI Key |
IVPWPXOKZYCQNZ-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](OC1=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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